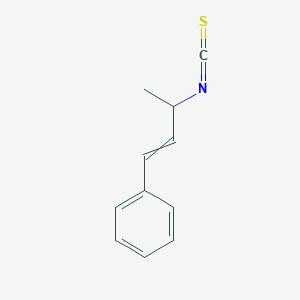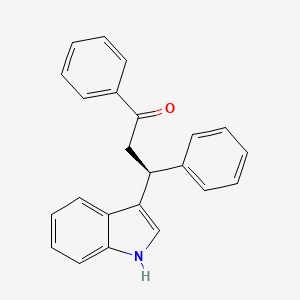![molecular formula C12H12N4O4S B14186939 N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea CAS No. 918800-55-2](/img/structure/B14186939.png)
N-[(4-Methoxyphenyl)methyl]-N'-(4-nitro-1,3-thiazol-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group and a nitrothiazolyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea typically involves the reaction of 4-methoxybenzylamine with 4-nitro-1,3-thiazol-2-yl isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is then stirred for several hours to ensure complete conversion of the reactants to the desired product. The resulting compound is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated to form a phenol derivative using reagents such as boron tribromide.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: 4-Aminophenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Reduction: 4-Hydroxyphenylmethyl-N’-(4-nitro-1,3-thiazol-2-yl)urea.
Substitution: Various substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrothiazole moiety.
Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The nitrothiazole moiety is known to interfere with bacterial and cancer cell metabolism, leading to cell death. The compound may also inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-N’-(4-bromophenyl)urea: Similar structure but with a bromophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a nitrothiazole group.
N-[(4-Methoxyphenyl)methyl]-N’-(4-fluorophenyl)urea: Similar structure but with a fluorophenyl group instead of a nitrothiazole group.
Uniqueness
N-[(4-Methoxyphenyl)methyl]-N’-(4-nitro-1,3-thiazol-2-yl)urea is unique due to the presence of both the methoxyphenyl and nitrothiazole groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
918800-55-2 |
|---|---|
Molekularformel |
C12H12N4O4S |
Molekulargewicht |
308.32 g/mol |
IUPAC-Name |
1-[(4-methoxyphenyl)methyl]-3-(4-nitro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-10(7-21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17) |
InChI-Schlüssel |
VZEKMDQQVYEVAH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=NC(=CS2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-5-azabicyclo[2.1.0]pent-2-ene-2-carbonitrile](/img/structure/B14186860.png)
oxophosphanium](/img/structure/B14186866.png)

![1-Chloro-2-[(1-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14186880.png)

![4-(4-Bromophenyl)-2-[1-(6-methoxynaphthalen-2-yl)ethyl]-1,3-thiazole](/img/structure/B14186896.png)
![[(2S,3S)-3-(2-Chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methanol](/img/structure/B14186907.png)
![2-(2H-1,3-Dithiol-2-ylidene)-4,9-dihydro-2H-[1,3]dithiolo[4,5-b]quinoxaline-5,8-dione](/img/structure/B14186908.png)





